molecular formula C24H50Cl4N4O17 B8118329 Chitotetraose (tetrahydrochloride)

Chitotetraose (tetrahydrochloride)

Cat. No. B8118329
M. Wt: 808.5 g/mol
InChI Key: YJAPCOFRUKAVGR-PFOCQPMRSA-N
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Description

Chitotetraose (tetrahydrochloride) is a useful research compound. Its molecular formula is C24H50Cl4N4O17 and its molecular weight is 808.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chitotetraose (tetrahydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chitotetraose (tetrahydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Activation of NF-B Signaling Pathway : Chitotetraose and chitohexaose are potent activators of the NF-B signaling pathway, leading to increased gene expression and transcription of NF-B downstream genes (Li et al., 2012).

  • Promoting Wheat Seedling Growth : Higher degrees of polymerization in chitooligomers, including chitotetraose, can enhance wheat seedling growth under salt stress. This improvement is seen in photosynthetic parameters, soluble sugar, and proline contents, while reducing malondialdehyde concentrations (Zhang et al., 2017).

  • Enhancing Microbicidal Activities : N-acetyl-chito-oligosaccharides, which include chitotetraose, can enhance the oxygen-generating and microbicidal effects of peritoneal exudate cells in mice, potentially benefiting in treating infections (Suzuki et al., 1985).

  • Catalyzing Transglycosylation Reactions : Chitinase from Nocardia orientalis can catalyze the conversion of tetrasaccharide into hexa-N-acetyl-chitohexaose and di-N-acetyl-chitobiose (Usui et al., 1987).

  • Hydrolysis by Bacterial Enzymes : Bacterial enzymes, like chitinase C-1 from Streptomyces griseus and Bacillus subtilis chitosanase, have shown effectiveness in hydrolyzing chitotetraose (Ohno et al., 1996; Chiang et al., 2003).

  • Selective Synthesis of Modified Chitotetraose : Chitinase from Streptomyces griseus can also synthesize 6-O-carboxymethylated chitotetraose (Ochiai et al., 2004).

  • Antibacterial Effects Against Salmonella : Chitotetraose monomers exhibit antibacterial effects against Salmonella, similar to chitotriose and more effective than chitobiose (Zhao et al., 2022).

  • Potential in Symbiotic Signaling and Plant-Pathogen Interactions : The enzyme CHIT, which hydrolyzes chitotetraose, has been mapped to chromosome 1q and may play a role in symbiotic signaling and plant-pathogen interactions (Eiberg & Tandt, 1997).

  • Biologically Active Chitooligosaccharides Preparation : Concise methods for preparing biologically active chitooligosaccharides, including tetra-N-acetyl-chitotetraose, have been developed (Huang, 2010).

properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;tetrahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46N4O17.4ClH/c25-6(1-29)14(35)19(7(34)2-30)43-23-12(27)17(38)21(9(4-32)41-23)45-24-13(28)18(39)20(10(5-33)42-24)44-22-11(26)16(37)15(36)8(3-31)40-22;;;;/h1,6-24,30-39H,2-5,25-28H2;4*1H/t6-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAPCOFRUKAVGR-PFOCQPMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50Cl4N4O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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